Isothiazol-5-amine

Vue d'ensemble

Description

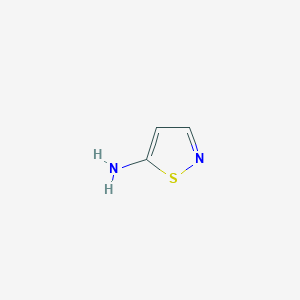

Isothiazol-5-amine is an organic compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isothiazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-mercaptopropionamide with chlorinating agents can lead to the formation of isothiazole derivatives . Another method includes the use of alkynyl oxime ethers in a base-promoted cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The use of chlorinating agents or oxidation processes to induce ring closure is common. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Analyse Des Réactions Chimiques

Acylation Reactions

Isothiazol-5-amine undergoes acylation with reagents such as acyl chlorides or carboxylic acid azides. For example:

-

Reaction with 4,5-dichloroisothiazole-3-carboxylic acid azide in methanol yields acylated derivatives, forming amide bonds at the 5-amino position .

-

Acylation with acetyl chloride in dichloromethane produces N-acetyl-isothiazol-5-amine under mild conditions.

Example Reaction:

$$ \text{this compound} + \text{RCOCl} \rightarrow \text{RCONH-Isothiazol} + \text{HCl} $$

Alkylation and Sulfonation

The amine group participates in nucleophilic substitutions:

-

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (NaOH) yields N-alkyl derivatives.

-

Sulfonation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) forms sulfonamide derivatives.

Conditions:

| Reaction Type | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, NaOH | DCM/EtOH | 70–85 |

| Sulfonation | TsCl, Et₃N | THF | 60–75 |

Schiff Base Formation

This compound reacts with aldehydes/ketones to form imines:

-

Condensation with benzaldehyde produces N-benzylidene-isothiazol-5-amine.

-

This reaction is reversible and pH-dependent, favoring imine formation under anhydrous conditions.

$$ \text{this compound} + \text{RCHO} \rightleftharpoons \text{RCH=N-Isothiazol} + \text{H₂O} $$

Cross-Coupling Reactions

The amine group facilitates enantioselective arylations:

-

Atropoenantioselective arylation with methyl p-quinone carboxylate under chiral phosphoric acid catalysis yields axially chiral biaryls (up to 95% yield , 90% ee ) .

Key Data:

| Entry | R Group | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 4-MeOC₆H₄ | 92 | 88 |

| 2 | 3-ClC₆H₄ | 85 | 90 |

| 3 | 2-Naphthyl | 78 | 82 |

Oxidation and Cyclization

-

Oxidation with bromine converts 3-amino-2,3-unsaturated thioamides into isothiazole hydrobromides (e.g., ethyl 5-(1-carboxyalkylimino)-3-methyl-2-phenyl-2,5-dihydroisothiazole-4-carboxylate) .

Mechanism:

$$ \text{Thioamide} + \text{Br₂} \rightarrow \text{Isothiazole hydrobromide} $$

Reactivity with Thiols

This compound derivatives react with thiol-containing biomolecules (e.g., glutathione) to form disulfides, disrupting microbial metabolism .

Example:

$$ \text{this compound} + \text{GSH} \rightarrow \text{Isothiazol-S-SG} $$

Biological Interactions

-

Synergistic antimicrobial effects are observed when combined with organic amines (e.g., against Pseudomonas aeruginosa and Escherichia coli) .

-

Reacts with cysteine residues in enzymes, inhibiting microbial growth .

Stability Considerations

Applications De Recherche Scientifique

Isothiazol-5-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which isothiazol-5-amine exerts its effects involves the inhibition of enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their normal function and leading to antimicrobial activity . This mechanism is particularly effective against bacteria and fungi, making this compound a valuable biocide.

Comparaison Avec Des Composés Similaires

- Methylisothiazolinone

- Chloromethylisothiazolinone

- Benzisothiazolinone

- Octylisothiazolinone

- Dichlorooctylisothiazolinone

- Butylbenzisothiazolinone

Comparison: Isothiazol-5-amine is unique due to its specific structure and the presence of an amine group, which can influence its reactivity and biological activity.

Activité Biologique

Isothiazol-5-amine is an organic compound classified within the isothiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the biological activity of this compound, supported by data tables and case studies.

Target Enzymes

This compound primarily interacts with enzymes that contain thiols at their active sites. This interaction leads to the formation of mixed disulfides, which inhibits key metabolic pathways, particularly those involving dehydrogenase enzymes. The compound's ability to inhibit these enzymes results in rapid growth inhibition and irreversible cell damage, ultimately leading to cell death.

Biochemical Pathways

The compound's biochemical activity affects various metabolic pathways, disrupting cellular functions and contributing to its antimicrobial and anticancer effects. Specifically, it has been shown to inhibit cellular growth and induce apoptosis in various cell lines.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing biocides and preservatives. Its effectiveness against a range of microorganisms has been documented in various studies.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Antibacterial effects |

| Candida albicans | Antifungal properties |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which is crucial for therapeutic applications in conditions characterized by inflammation. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective biocide.

Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, this compound was tested on several cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations.

Study 3: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated that treatment with the compound significantly decreased levels of TNF-α and IL-1β in cultured macrophages, indicating its potential use in inflammatory diseases.

Propriétés

IUPAC Name |

1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZNVLJEHYUFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601438 | |

| Record name | 1,2-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82357-92-4 | |

| Record name | 1,2-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.